1-[(3-methoxyphenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
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Overview
Description
1-(3-Methoxybenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiadiazine core, a methoxybenzyl group, and a piperidinocarbonyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 1-[(3-methoxyphenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiadiazine core, followed by the introduction of the methoxybenzyl and piperidinocarbonyl groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(3-Methoxybenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
1-(3-Methoxybenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Methoxybenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione can be compared with other similar compounds, such as:
1-(3-Methoxybenzyl)piperazin-2-one hydrochloride: Shares the methoxybenzyl group but differs in the core structure.
3-(3-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyrrolo[2,3-b]pyridine core instead of the benzothiadiazine core
Properties
IUPAC Name |
[1-[(3-methoxyphenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-16-9-10-20-19(13-16)25(15-17-7-6-8-18(14-17)29-2)23-21(30(20,27)28)22(26)24-11-4-3-5-12-24/h6-10,13-14H,3-5,11-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBOYVPNPDNLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC=C3)OC)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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